![molecular formula C8H7ClFNO4S B2939228 2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid CAS No. 1097796-13-8](/img/structure/B2939228.png)
2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid” is a chemical compound with the molecular formula C14H11ClFNO4S . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides was synthesized for their anti-inflammatory activity by the condensation of corresponding hydrazide and aromatic aldehydes . Another study reported the synthesis of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), in a methanolic medium .Molecular Structure Analysis
The molecular structure of “this compound” consists of a sulfonylamino group attached to a 4-chloro-2-fluorophenyl group and an acetic acid group . The molecular weight of this compound is 343.76 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For instance, Schiff base ligands, which are derived from the condensation reaction of aldehydes and primary amines, are known to coordinate to metal atoms in different ways under different reaction conditions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has shown that compounds related to "2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid" play a significant role in chemical syntheses, especially in the creation of fluorinated compounds which are of great interest due to their unique reactivity and potential pharmaceutical applications. For instance, Pennington, Resnati, and Desmarteau (1992) described the selective para fluorination of estratrien-3-ols using N-fluorobis[(trifluoromethyl)sulfonyl]imide, highlighting the utility of fluorine introduction in organic synthesis (Pennington et al., 1992). Additionally, the synthesis and application of a crystalline, shelf-stable reagent for the production of sulfur(VI) fluorides, as discussed by Zhou et al. (2018), further demonstrate the chemical versatility and importance of fluoro-sulfonyl compounds in modern synthetic chemistry (Zhou et al., 2018).
Application in Carbohydrate Chemistry
The development of protective groups in carbohydrate chemistry is crucial for the selective synthesis of complex oligosaccharides. Spjut, Qian, and Elofsson (2010) introduced the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups, showcasing the importance of fluoro-sulfonyl compounds in the synthesis of glycosides (Spjut et al., 2010). This work underscores the role of fluoro-sulfonyl groups in enhancing the efficiency of synthetic protocols for carbohydrates, a fundamental component of many biological molecules.
Material Science and Photographic Applications
In material science, fluoro-sulfonyl compounds have been investigated for their potential in creating high-performance materials. For example, Bae, Miyatake, and Watanabe (2009) studied sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications. Their research indicates the potential of these materials in developing membranes with high proton conductivity, demonstrating the application of fluoro-sulfonyl compounds in energy technologies (Bae et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-chloro-2-fluorophenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO4S/c9-5-1-2-7(6(10)3-5)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBGHPCXQDGQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

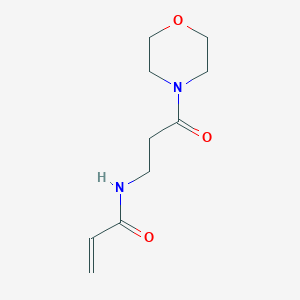
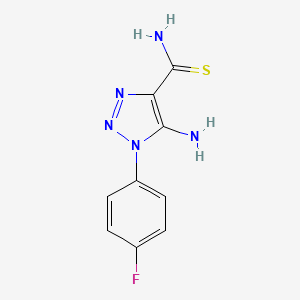
![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2939151.png)


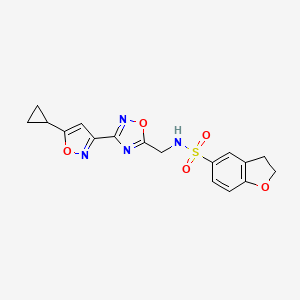
![2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939156.png)
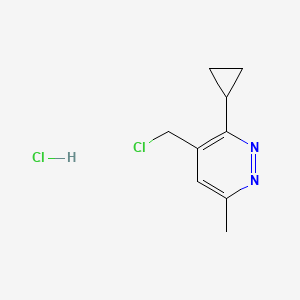
![4,7,8-Trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2939159.png)

![N-[4-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2939163.png)
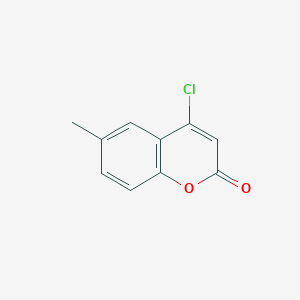

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,3-benzoxazole](/img/structure/B2939168.png)